molecular formula C9H16O4 B12281214 (E)-ethyl 4,4-dimethoxy-2-methylbut-2-enoate

(E)-ethyl 4,4-dimethoxy-2-methylbut-2-enoate

Cat. No.: B12281214
M. Wt: 188.22 g/mol
InChI Key: CXAAVGWYCGZROL-VOTSOKGWSA-N
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Description

(E)-ethyl 4,4-dimethoxy-2-methylbut-2-enoate is an organic compound with a unique structure that includes an ethyl ester group, two methoxy groups, and a double bond in the trans configuration

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-ethyl 4,4-dimethoxy-2-methylbut-2-enoate typically involves the esterification of 4,4-dimethoxy-2-methylbut-2-enoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and efficient purification techniques, such as distillation or crystallization, ensures the production of high-quality ester.

Chemical Reactions Analysis

Types of Reactions

(E)-ethyl 4,4-dimethoxy-2-methylbut-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

    Oxidation: Produces carboxylic acids or aldehydes.

    Reduction: Yields alcohols.

    Substitution: Results in the formation of new esters or ethers.

Scientific Research Applications

(E)-ethyl 4,4-dimethoxy-2-methylbut-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development due to its unique structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-ethyl 4,4-dimethoxy-2-methylbut-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s ester group can undergo hydrolysis, releasing the active acid form, which can then interact with biological pathways. The methoxy groups may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4,4-dimethoxy-2-methylbut-2-enoate: Similar structure but with a methyl ester group instead of an ethyl ester.

    Ethyl 4,4-dimethoxy-2-methylbutanoate: Lacks the double bond present in (E)-ethyl 4,4-dimethoxy-2-methylbut-2-enoate.

Uniqueness

This compound is unique due to its combination of an ethyl ester group, two methoxy groups, and a trans double bond

Properties

Molecular Formula

C9H16O4

Molecular Weight

188.22 g/mol

IUPAC Name

ethyl (E)-4,4-dimethoxy-2-methylbut-2-enoate

InChI

InChI=1S/C9H16O4/c1-5-13-9(10)7(2)6-8(11-3)12-4/h6,8H,5H2,1-4H3/b7-6+

InChI Key

CXAAVGWYCGZROL-VOTSOKGWSA-N

Isomeric SMILES

CCOC(=O)/C(=C/C(OC)OC)/C

Canonical SMILES

CCOC(=O)C(=CC(OC)OC)C

Origin of Product

United States

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